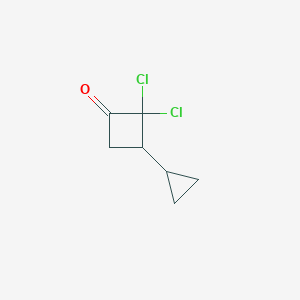![molecular formula C12H18O2 B14311353 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane CAS No. 112182-91-9](/img/structure/B14311353.png)
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane is an organic compound characterized by the presence of both an alkyne and an alkene functional group. This compound is part of a broader class of organic molecules known as alkynes, which contain carbon-carbon triple bonds. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane typically involves the reaction of hept-1-en-5-yn-3-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic attack on the oxane ring. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the alkyne group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane involves its interaction with specific molecular targets. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hept-1-en-5-yne: A simpler compound with similar functional groups but without the oxane ring.
2-[(Hept-3-yn-1-yl)oxy]oxane: A structural isomer with the alkyne group at a different position.
Hept-3-en-5-yne: Another structural isomer with the alkene and alkyne groups at different positions.
Uniqueness
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane is unique due to the presence of both an alkyne and an alkene group within the same molecule, along with the oxane ring
Properties
CAS No. |
112182-91-9 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-hept-1-en-5-yn-3-yloxyoxane |
InChI |
InChI=1S/C12H18O2/c1-3-5-8-11(4-2)14-12-9-6-7-10-13-12/h4,11-12H,2,6-10H2,1H3 |
InChI Key |
DYPGZHQTBMHBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C=C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


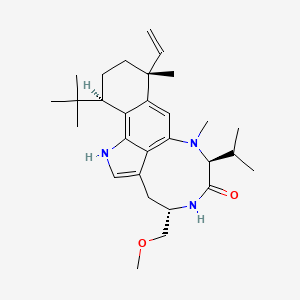
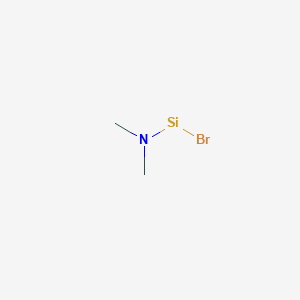
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
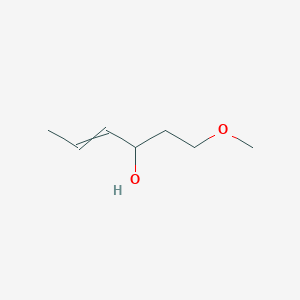
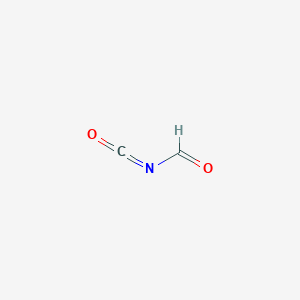
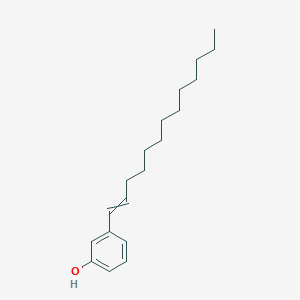
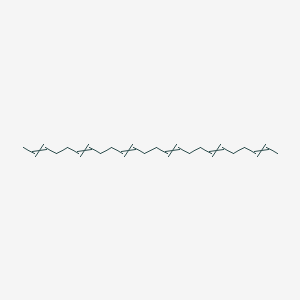
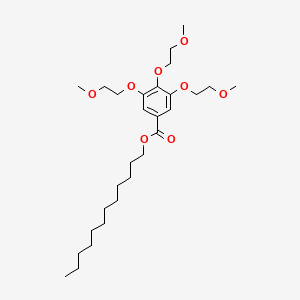

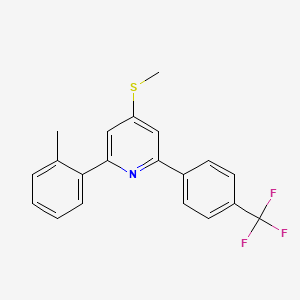

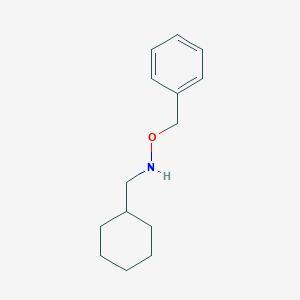
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
